BenchChemオンラインストアへようこそ!

Glisoxepide

Diabetes pharmacology KATP channel Insulin secretion

Glisoxepide delivers a unique intermediate insulin secretion profile—peaking at 5 minutes with moderate amplitude—distinct from the rapid Tolbutamide response (2-min) and the delayed Glibenclamide response (20-min). Its >22-fold lower affinity for the hepatocyte bile acid uptake transporter (Ki=200 µM vs 9 µM for Glibenclamide) makes it an essential low-interaction sulfonylurea control for drug-induced cholestasis and hepatobiliary DDI studies. With 81–131× greater hypoglycemic potency than Tolbutamide in the conscious dog model, it serves as a robust positive control for preclinical type 2 diabetes pharmacology and novel insulin secretagogue benchmarking. Choose Glisoxepide when your protocol demands mechanistically distinct, reproducible β-cell KATP channel kinetics with minimal off-target hepatobiliary interference.

Molecular Formula C20H27N5O5S
Molecular Weight 449.5 g/mol
CAS No. 25046-79-1
Cat. No. B1671593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlisoxepide
CAS25046-79-1
Synonyms4-(4-beta-(5-methylisoxazol-3-carboxamidoethyl)phenylsulfonyl)-1,1-hexamethylenesemicarbazide
BS 4231
BS-4231
glisoxepid
glisoxepide
Pro-diaban
RP 22410
RP-22410
Molecular FormulaC20H27N5O5S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3
InChIInChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)
InChIKeyZKUDBRCEOBOWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.03e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glisoxepide 25046-79-1 Procurement Guide: Second‑Generation Sulfonylurea KATP Channel Blocker for Diabetes Research


Glisoxepide (CAS 25046‑79‑1) is an orally active second‑generation sulfonylurea antidiabetic agent that acts as a non‑selective blocker of ATP‑sensitive potassium (KATP) channels on pancreatic β‑cells, thereby stimulating insulin secretion [1][2]. It is classified as a small‑molecule hypoglycemic sulphonamide derivative and is primarily employed as a pharmacological tool in type 2 diabetes mellitus research and in studies of pancreatic β‑cell function [2].

Why Glisoxepide 25046‑79‑1 Cannot Be Directly Substituted with Other Sulfonylureas in Research Protocols


Sulfonylureas exhibit substantial intra‑class heterogeneity in terms of insulin secretion dynamics, hepatic uptake mechanisms, and off‑target activities. Direct substitution of Glisoxepide with alternative second‑generation sulfonylureas—such as Glibenclamide or Glimepiride—is not scientifically justified without protocol revalidation, due to pronounced differences in receptor binding kinetics, insulin response profiles, and biliary transport interactions that directly impact experimental outcomes [1][2][3].

Quantitative Evidence Differentiating Glisoxepide 25046‑79‑1 from First‑ and Second‑Generation Sulfonylureas


In Vivo Hypoglycemic Potency in Conscious Dog Model: Glisoxepide vs Tolbutamide

In the normal conscious dog model, intravenous administration of Glisoxepide (RP 22410) demonstrated a markedly superior hypoglycemic potency relative to the first‑generation sulfonylurea Tolbutamide, establishing its classification as a high‑potency second‑generation agent [1].

Diabetes pharmacology KATP channel Insulin secretion

Human Insulin Secretion Dynamics: Glisoxepide vs Glibenclamide vs Tolbutamide

In metabolically healthy human subjects receiving equipotent intravenous doses (ED₃₀), Glisoxepide produced a distinct insulin response profile characterized by a rapid peak at 5 minutes (67.0 µU/mL), which contrasts sharply with the delayed peak observed with Glibenclamide at 20 minutes (32.3 µU/mL) and the earlier, more pronounced peak with Tolbutamide at 2 minutes (70.5 µU/mL) [1].

Insulin secretion Pharmacodynamics β‑cell function

Hepatocellular Bile Acid Uptake Inhibition: Glisoxepide vs Glibenclamide

In isolated rat hepatocytes, Glisoxepide inhibits cholate uptake with a Ki of 200 µM, representing a >22‑fold weaker inhibition relative to Glibenclamide (Ki = 9 µM), and exhibits sodium‑dependent inhibition of taurocholate uptake that is entirely absent under sodium‑free conditions [1]. Furthermore, the uptake of radiolabeled Glisoxepide into hepatocytes is competitively inhibited by cholate (IC₅₀ = 375 µM) and taurocholate (IC₅₀ = 467 µM), demonstrating its interaction with the unconjugated bile acid transport system [1].

Hepatobiliary transport Drug‑induced liver injury Pharmacokinetics

Anti‑inflammatory Activity via NLRP3 Inflammasome Inhibition: Second‑Generation Sulfonylurea Class Comparison

In a screen of second‑generation sulfonylureas for inhibition of Candida albicans‑induced NLRP3 inflammasome activation, Glisoxepide demonstrated anti‑inflammatory activity with a calculated IC₅₀ of approximately 9.2 µM, which was approximately 3.3‑fold more potent than Glimepiride (IC₅₀ ≈ 30 µM) in the same assay system [1].

Inflammasome Immunomodulation Drug repurposing

Optimal Research and Procurement Applications for Glisoxepide 25046‑79‑1


β‑Cell Stimulus‑Secretion Coupling and Insulin Secretion Dynamics

Glisoxepide provides a distinct, intermediate insulin secretion profile—peaking at 5 minutes with a moderate amplitude—that differs from both the rapid, high‑amplitude Tolbutamide response (2‑min peak) and the delayed, low‑amplitude Glibenclamide response (20‑min peak). This characteristic makes it an ideal tool for mechanistic studies of pancreatic β‑cell KATP channel closure kinetics and subsequent calcium‑dependent exocytosis, offering a unique temporal resolution for electrophysiological and insulin secretion assays [1].

Comparative Sulfonylurea Hepatobiliary Transport and DILI Risk Assessment

The >22‑fold lower affinity of Glisoxepide for the hepatocyte bile acid uptake transporter (Ki = 200 µM) compared to Glibenclamide (Ki = 9 µM) positions it as a valuable comparator in studies of drug‑induced cholestasis and hepatobiliary drug‑drug interactions. Researchers can employ Glisoxepide as a 'low‑interaction' sulfonylurea control when investigating the contribution of bile acid transport inhibition to hepatotoxicity signals observed with other class members [1].

In Vivo Dose‑Response Studies Requiring High‑Potency Second‑Generation Control

With 81‑ to 131‑fold greater hypoglycemic potency than Tolbutamide in the conscious dog model, Glisoxepide serves as a robust positive control or reference compound in in vivo diabetes pharmacology studies. Its well‑characterized potency benchmark facilitates standardized comparisons when evaluating novel insulin secretagogues or when establishing dose‑response relationships in preclinical models of type 2 diabetes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glisoxepide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.